7-(trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one
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Overview
Description
7-(Trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one is a complex organic compound characterized by the presence of a trifluoromethyl group attached to a thiazoloquinoxaline core
Mechanism of Action
Target of Action
Similar compounds have been found to targetPCAF (P300/CBP-associated factor) . PCAF is a histone acetyltransferase that plays a crucial role in gene regulation. Inhibiting PCAF has emerged as a potential therapeutic strategy for the treatment of cancer .
Mode of Action
Similar compounds have been found to inhibit pcaf by binding to its bromodomain . This binding prevents PCAF from acetylating histones, thereby altering gene expression .
Biochemical Pathways
Pcaf, a potential target of this compound, is involved in several cellular processes, including cell cycle regulation, apoptosis, and dna damage response . Therefore, inhibiting PCAF could potentially affect these pathways.
Result of Action
The inhibition of pcaf, a potential target of this compound, has been associated with anticancer activity . Therefore, this compound could potentially have similar effects.
Action Environment
The synthesis of similar compounds suggests that they can be produced in a sustainable manner , which might imply that they are stable under various environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: . Common synthetic routes include:
Condensation Reactions: These reactions involve the condensation of appropriate precursors, such as 1,2-diamines and 1,2-diketones, to form the quinoxaline core.
Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfone.
Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions and trifluoromethylation processes, often carried out under controlled conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 7-(Trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution: Amines, alcohols, and halides.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones, and aldehydes.
Reduction Products: Alcohols and amines.
Substitution Products: Amides, esters, and ethers.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Trifluoromethylated Quinoxalines: Similar compounds with trifluoromethyl groups attached to quinoxaline cores.
Thiazoloquinoxalines: Compounds with thiazoloquinoxaline structures but without the trifluoromethyl group.
Uniqueness: 7-(Trifluoromethyl)-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one is unique due to the presence of the trifluoromethyl group, which significantly alters its chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
7-(trifluoromethyl)-1,3,3a,5-tetrahydro-[1,3]thiazolo[3,4-a]quinoxalin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2OS/c12-11(13,14)6-1-2-8-7(3-6)15-10(17)9-4-18-5-16(8)9/h1-3,9H,4-5H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHVNONLWWIWBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(=O)NC3=C(N2CS1)C=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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